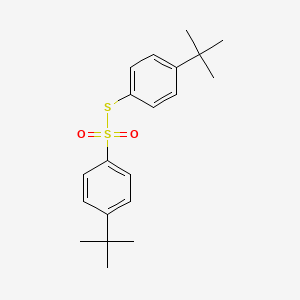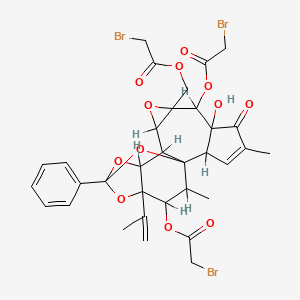
12-Hydroxydaphnetoxin tribromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxydaphnetoxin tribromoacetate: is a derivative of 12-hydroxydaphnetoxin, a toxic diterpene isolated from the plant species Lasiosiphon burchellii . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxydaphnetoxin tribromoacetate involves the reaction of 12-hydroxydaphnetoxin with tribromoacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the tribromoacetate ester . The detailed synthetic route includes:
Starting Material: 12-hydroxydaphnetoxin.
Reagent: Tribromoacetic acid.
Industrial Production Methods: This includes optimizing reaction conditions for higher yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The tribromoacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Hydroxydaphnetoxin tribromoacetate is used as a model compound in studies of diterpene chemistry and synthetic methodologies .
Biology: In biological research, this compound is studied for its toxicological properties and potential therapeutic applications .
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 12-hydroxydaphnetoxin tribromoacetate involves its interaction with cellular targets, leading to the inhibition of key biological pathways . The compound exerts its effects by binding to specific proteins and enzymes, disrupting their normal function . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
12-Hydroxydaphnetoxin: The parent compound, known for its toxic properties.
Daphnetoxin: Another diterpene with similar biological activities.
Yuanhuadine: A related diterpene with potent antiproliferative activity.
Uniqueness: 12-Hydroxydaphnetoxin tribromoacetate is unique due to the presence of the tribromoacetate group, which enhances its biological activity and provides distinct chemical properties .
Eigenschaften
CAS-Nummer |
37439-46-6 |
|---|---|
Molekularformel |
C33H33Br3O12 |
Molekulargewicht |
861.3 g/mol |
IUPAC-Name |
[7,17-bis[(2-bromoacetyl)oxy]-6-hydroxy-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-8-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3 |
InChI-Schlüssel |
HZBIWCTXTULXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


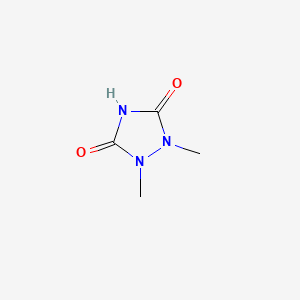
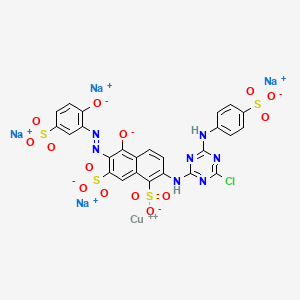
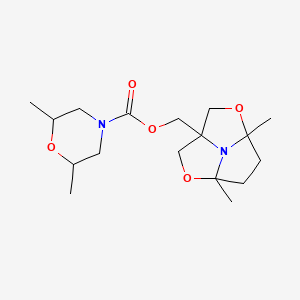
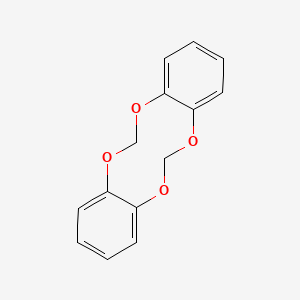
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


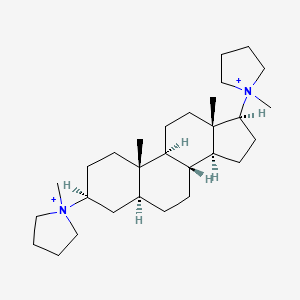
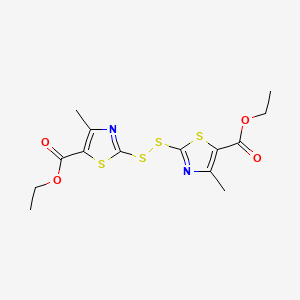
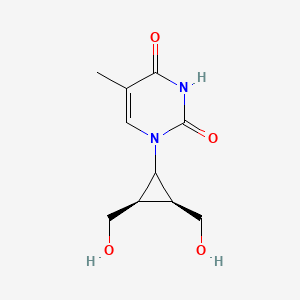
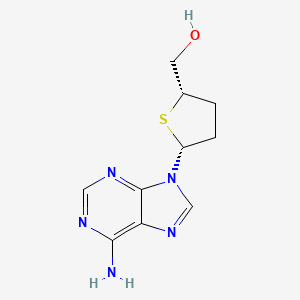
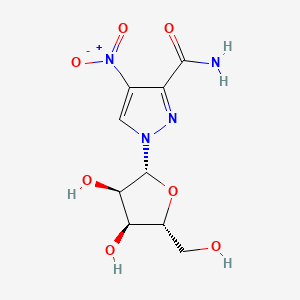
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
